Product packaging for Methyl 2-(4-bromobenzenesulfinyl)acetate(Cat. No.:CAS No. 63216-00-2)

Methyl 2-(4-bromobenzenesulfinyl)acetate

Cat. No.: B1426301
CAS No.: 63216-00-2
M. Wt: 277.14 g/mol
InChI Key: OZUSHMCEQAEEJK-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS 63216-00-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C 9 H 9 BrO 3 S and a molecular weight of 277.14 g/mol, this compound is characterized by the presence of both a sulfoxide group and a bromoaryl moiety, which provide distinct reactivity profiles for further chemical modifications. This compound serves as a versatile building block for the construction of more complex molecules. Researchers utilize its electrophilic bromoaryl site in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form biaryl or carbon-heteroatom bonds. Simultaneously, the methyl ester and sulfinyl groups can be selectively reduced, functionalized, or used as directing groups in stereoselective transformations. Related sulfonamide analogues, such as Methyl 2-[(4-bromobenzene)sulfonamido]acetate, have been documented as key intermediates in the synthesis of benzothiazines and other heterocyclic scaffolds of pharmacological interest, highlighting the potential of this chemical family in drug discovery. Handling and Storage: For optimal stability, this product should be sealed and stored in a dry environment at room temperature. Please refer to the Safety Data Sheet for detailed hazard and handling information. This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3S B1426301 Methyl 2-(4-bromobenzenesulfinyl)acetate CAS No. 63216-00-2

Properties

IUPAC Name

methyl 2-(4-bromophenyl)sulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSHMCEQAEEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzenesulfinyl)acetate typically involves the reaction of 4-bromobenzenesulfinyl chloride with methyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Bromobenzenesulfinyl chloride} + \text{Methyl acetate} \rightarrow \text{this compound} ]

The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems ensures consistent quality and yield of the product. The purification process may include distillation, crystallization, and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzenesulfinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in various substituted benzenesulfinyl acetates.

Scientific Research Applications

Methyl 2-(4-bromobenzenesulfinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromobenzenesulfinyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(4-Bromobenzenesulfinyl)acetate

  • Key groups : Sulfinyl (-S=O), methyl ester (-COOCH₃), 4-bromophenyl.
  • Oxidation state : The sulfinyl group is intermediate between sulfide (-S-) and sulfone (-SO₂).

Comparative Compounds

Methyl 2-(4-Bromophenyl)acetate ():

  • Lacks the sulfinyl group; simpler structure with only a bromophenyl and ester.
  • Used as a reference standard in drug manufacturing due to its stability and regulatory compliance.

2-(4-Bromobenzenesulfonamido)acetic Acid ():

  • Contains a sulfonamide (-SO₂NH-) group instead of sulfinyl.
  • Synthesized via hydrolysis of a methyl ester precursor, demonstrating higher hydrolytic stability compared to sulfinyl analogs.

Methyl 2-{4-[(4-Bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate ():

  • Features a sulfonyl (-SO₂) group and a benzoxazine ring.
  • The sulfonyl group is more electron-withdrawing than sulfinyl, influencing reactivity in cross-coupling or cyclization reactions.

Methyl 2-Bromo-2-(4-bromophenyl)acetate ():

  • Substitutes the sulfinyl group with a bromine atom on the acetate chain.
  • Exhibits dual electrophilic sites (bromine and ester), making it reactive in alkylation or substitution reactions.

Structural and Supramolecular Features

Compound Molecular Formula Key Functional Groups Notable Properties Evidence ID
This compound C₉H₉BrO₃S Sulfinyl, ester, bromophenyl Chirality, moderate polarity, potential for hydrogen bonding Inferred
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ Ester, bromophenyl High stability, regulatory compliance
2-(4-Bromobenzenesulfonamido)acetic Acid C₈H₈BrNO₄S Sulfonamide, carboxylic acid Hydrogen-bonded dimerization in crystals
Methyl 2-Bromo-2-(4-bromophenyl)acetate C₉H₇Br₂O₂ Bromoester, bromophenyl Dual electrophilic reactivity, high molecular weight (257.12 g/mol)

Biological Activity

Methyl 2-(4-bromobenzenesulfinyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a bromobenzene moiety, which is further linked to an acetate group. The presence of the bromine atom and the sulfinyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity and specificity for its targets.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key differences:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-bromobenzenesulfonyl)acetateContains a sulfonyl group instead of a sulfinyl groupMay have different reactivity profiles due to the sulfonyl group
Methyl 2-(4-chlorobenzenesulfonyl)acetateSimilar structure but with chlorineChlorine substitution may affect reactivity
Methyl (4-bromobenzenesulfonamido)acetateContains an amide instead of an esterDifferent functional group influences biological activity

This comparison highlights how variations in functional groups can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that this compound exhibits inhibitory activity against certain kinases. For instance, studies have shown that compounds with similar structural features can inhibit GSK-3β and other kinases, which are crucial in various signaling pathways .
  • Cytotoxicity Assessments : In vitro studies conducted on various cell lines have demonstrated varying levels of cytotoxicity. For example, compounds structurally related to this compound were evaluated for their effects on cell viability across different concentrations, revealing that some compounds maintained cell viability while effectively inhibiting kinase activity .
  • Anti-inflammatory Activity : Investigations into the anti-inflammatory properties of related compounds have suggested that modifications in the sulfinyl or sulfonyl groups can impact their ability to reduce inflammatory markers like NO and IL-6 in cellular models .

Summary of Biological Activities

The biological activities associated with this compound include:

  • Enzyme Inhibition : Potential inhibition of key kinases involved in signaling pathways.
  • Cytotoxic Effects : Variable cytotoxicity depending on structural modifications.
  • Anti-inflammatory Properties : Ability to modulate inflammatory responses in cellular assays.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2-(4-bromobenzenesulfinyl)acetate, and how do reaction parameters influence yield?

Answer:
A common approach involves condensing a bromobenzenesulfinyl precursor with a methyl acetate derivative. Key variables include stoichiometry of reagents (e.g., equivalents of sulfinyl chloride, base), reaction temperature, and solvent polarity. For example, sulfonamide analogs are synthesized using glycine methyl ester and sulfonyl chlorides under controlled conditions (e.g., 0–25°C, THF/DCM solvents) . Optimization tables from related HWE reagent studies show that adjusting equivalents (1.1–1.3 eq.) and temperatures (-78°C to 0°C) can achieve yields >90% . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled, given the sulfinyl group’s chirality?

Answer:
The sulfinyl group’s configuration (R/S) critically impacts stereoselectivity. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless oxidation) may be employed. For sulfonamide derivatives, stereochemical control is achieved via stepwise substitution reactions with enantiopure starting materials . Advanced characterization using X-ray crystallography (as in sulfonamide analogs ) or chiral HPLC is essential to verify enantiomeric excess. Computational modeling (DFT) can predict steric and electronic effects of substituents on stereochemical outcomes.

Basic: What spectroscopic techniques are prioritized for characterizing this compound?

Answer:

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies aryl protons (δ 7.3–7.8 ppm for bromophenyl), sulfinyl (δ ~3.5 ppm), and ester carbonyl (δ ~170 ppm). <sup>19</sup>F/<sup>79/81</sup>Br NMR may resolve halogen environments .
  • IR : Peaks at ~1150 cm<sup>-1</sup> (S=O stretch) and ~1730 cm<sup>-1</sup> (ester C=O) confirm functional groups .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C9H8BrFO2 at 247.06 Da ).

Advanced: How can computational methods predict solvent effects on the stability of this compound?

Answer:
Molecular dynamics (MD) simulations and COSMO-RS models assess solvation energy and solubility in polar (e.g., DMSO) vs. nonpolar (toluene) solvents. Parameters like LogP (calculated as ~0.93 for analogs ) guide solvent selection. QSPR models correlate substituent effects (e.g., bromine’s electronegativity) with hydrolysis rates. For fluorinated analogs, fluorine’s inductive effect stabilizes the ester group in acidic media .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment .
  • Storage : 2–8°C under inert atmosphere (N2) to prevent hydrolysis/oxidation .

Advanced: How should researchers resolve contradictions in catalytic efficiency data for this compound’s synthesis?

Answer:

  • Systematic Screening : Use design of experiments (DoE) to test variables (catalyst loading, solvent, temperature) and identify outliers .
  • Kinetic Studies : Compare rate constants (e.g., Arrhenius plots) under standardized conditions.
  • Cross-Validation : Reproduce literature methods with pure reagents and characterize intermediates (e.g., via <sup>1</sup>H NMR) to confirm reproducibility .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Chromatography : Silica gel columns with gradients (e.g., 10–30% ethyl acetate in hexane).
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 40–60°C/0.1 mmHg) .

Advanced: What strategies enable the incorporation of this compound into heterocyclic systems?

Answer:

  • Cycloaddition : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl/heteroaryl groups.
  • Nucleophilic Substitution : React the bromophenyl moiety with amines/thiols to form benzothiazines or sulfonamides .
  • Photocatalysis : Visible-light-mediated C–H activation to form fused rings (e.g., benzofurans ).

Basic: How is the purity of this compound quantified?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) with UV detection at 254 nm.
  • Elemental Analysis : Validate %C, %H, %Br against theoretical values (e.g., C: 43.74%, Br: 32.34% for C9H9BrO3S).
  • TLC : Monitor reaction progress using silica plates and iodine staining .

Advanced: How does the electronic nature of substituents (e.g., bromine, sulfinyl) influence the compound’s reactivity?

Answer:

  • Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution para to the sulfinyl group.
  • Sulfinyl : Enhances acidity of α-hydrogens (pKa ~10–12), enabling deprotonation for alkylation.
  • DFT Calculations : HOMO/LUMO analysis predicts sites for nucleophilic/electrophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromobenzenesulfinyl)acetate
Reactant of Route 2
Methyl 2-(4-bromobenzenesulfinyl)acetate

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